2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside

β-galactosidase inhibition enzyme kinetics Ki value

Select 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside (PETG) for its scientifically unmatched role as a pure, cell-permeable, competitive inhibitor of β-galactosidase (Ki=0.002 mM). Unlike inducers (IPTG) or substrates (ONPG), PETG enables direct, potent intracellular enzyme suppression without lysis, critical for live-cell imaging and real-time kinetic assays. Its validated scaffold is essential for developing advanced molecular imaging probes and photochromic inhibitors. Ensure your research demands a reagent with high specific activity and structural fidelity confirmed by cryo-EM.

Molecular Formula C14H20O5S
Molecular Weight 300.37 g/mol
Cat. No. B1223729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside
SynonymsPETG
phenylethyl thio-beta-D-galactopyranoside
phenylethylthio-beta-galactopyranoside
Molecular FormulaC14H20O5S
Molecular Weight300.37 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11+,12+,13-,14+/m1/s1
InChIKeyZNAMMSOYKPMPGC-HTOAHKCRSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside (PETG): Procurement-Ready Cell-Permeable β-Galactosidase Inhibitor


2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside (PETG), a thio-galactopyranoside derivative (C14H20O5S, MW 300.37), is a potent, cell-permeable competitive inhibitor of the enzyme β-galactosidase (EC 3.2.1.23) [1]. Unlike substrate analogs or inducers, PETG acts as a pure inhibitor, enabling precise control over enzymatic activity in a wide range of biochemical and cellular assays [2]. Its unique structure, confirmed by high-resolution cryo-EM and X-ray crystallography, allows it to bind tightly to the active site of β-galactosidase, providing a robust tool for studying enzyme kinetics, gene expression, and developing novel molecular probes [3].

Why 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside (PETG) Cannot Be Substituted with Common β-Galactosidase Reagents


Generic substitution of PETG with other β-galactosidase ligands like IPTG, ONPG, or lactose is not scientifically valid due to fundamental differences in function, potency, and cellular accessibility. While IPTG acts primarily as an inducer of the lac operon and ONPG/lactose are substrates, PETG is a pure, competitive inhibitor, allowing for direct enzyme activity modulation without concurrent induction or substrate turnover [1]. Furthermore, PETG exhibits a significantly higher binding affinity (lower Ki) for the enzyme's active site compared to IPTG under identical experimental conditions, enabling more potent inhibition at lower concentrations [2]. Critically, PETG is cell-permeable, whereas common reagents like IPTG are not, making PETG essential for experiments in live cells or intact organisms where enzyme inhibition must occur intracellularly .

Quantitative Differentiation of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside (PETG) vs. Analogs: A Data-Driven Guide


Higher Binding Affinity: PETG vs. IPTG in Wild-Type E. coli β-Galactosidase

PETG demonstrates a 40-fold higher binding affinity for wild-type E. coli β-galactosidase compared to the structurally similar inducer/inhibitor Isopropyl-β-D-thiogalactopyranoside (IPTG). Under identical buffer conditions (30 mM TES, 145 mM NaCl, 0.01 mM Mg2+, pH 7.0, 25°C), PETG exhibits a Ki of 0.002 mM, whereas IPTG shows a significantly higher Ki of 0.08 mM, indicating that PETG is a far more potent competitive inhibitor [1].

β-galactosidase inhibition enzyme kinetics Ki value E. coli

Differential Impact on Mutant β-Galactosidase: PETG vs. IPTG with H418N Variant

The binding affinity of PETG is less disrupted by the active-site mutation H418N compared to IPTG. While PETG's Ki increases from 0.002 mM to 0.08 mM (a 40-fold decrease in affinity) in the H418N mutant, IPTG's binding is even more severely affected, though direct Ki values for IPTG in this mutant are not provided in the same dataset, the comparative thermodynamic analysis indicates a differential impact on binding energetics [1][2]. This suggests PETG maintains a more robust interaction with the active site when the enzyme conformation is altered.

β-galactosidase mutant enzyme H418N enzyme kinetics inhibitor binding

Essential Cell Permeability: PETG vs. IPTG for Intracellular β-Galactosidase Inhibition

PETG is a cell-permeable inhibitor, enabling it to cross cell membranes and inhibit intracellular β-galactosidase. In contrast, the widely used inducer/inhibitor IPTG is not cell-permeable and is typically used to induce gene expression from outside the cell, acting via the lac repressor . This fundamental difference in permeability dictates experimental utility: PETG is essential for inhibiting enzymatic activity within live cells or intact tissues, whereas IPTG cannot be used for this purpose.

cell-permeable β-galactosidase inhibitor live-cell imaging reporter gene assay

Structural Validation: High-Resolution Cryo-EM Confirms Precise Active-Site Binding of PETG

The binding mode of PETG to the E. coli β-galactosidase active site has been determined at near-atomic resolution (2.2 Å) using cryo-electron microscopy (cryo-EM) [1]. This structural data provides unambiguous evidence of how PETG occupies the active site pocket, interacting with key residues and cofactors. Such high-resolution structural validation is not available for many other common β-galactosidase inhibitors like IPTG or ONPG in their inhibitor-bound states, making PETG a uniquely well-characterized tool for structure-based drug design and mechanistic studies.

cryo-EM enzyme-inhibitor complex structural biology β-galactosidase PETG

Optimal Application Scenarios for 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside (PETG) in Research and Development


Potent and Cell-Permeable Inhibition of β-Galactosidase in Live-Cell and In Vivo Assays

In any assay requiring the direct inhibition of β-galactosidase activity within living cells, tissues, or whole organisms, PETG is the superior choice. Its cell permeability, validated for intracellular enzyme inhibition, and high affinity (Ki = 0.002 mM) enable potent and reliable suppression of β-galactosidase activity without the need for cell lysis or permeabilization [1]. This is essential for live-cell imaging, real-time kinetic studies, and reporter gene assays where the integrity of the cellular environment must be maintained [2].

LacZ Reporter Gene Imaging with Radioiodinated PETG Derivatives

PETG's high specificity and affinity for β-galactosidase make it an ideal scaffold for developing molecular imaging probes. Radioiodinated PETG has been successfully synthesized and used to non-invasively image LacZ gene expression, with the radioactive uptake rates faithfully reflecting LacZ expression levels [1]. This application leverages PETG's cell-permeability and potent inhibition to create a targeted radiotracer, demonstrating a clear advantage over non-permeable or less specific alternatives [2].

Development of Photoswitchable and Next-Generation β-Galactosidase Inhibitors

Due to its well-characterized binding mode and potent inhibition, the PETG scaffold serves as an ideal starting point for developing advanced inhibitors. Researchers have successfully used PETG as a template to create photochromic, azobenzene-based inhibitors, where light can toggle inhibition between active and less active states [1]. The high-resolution structural data available for PETG-enzyme complexes further facilitates rational design, enabling modifications that preserve high affinity while introducing new functionalities, a task not easily accomplished with less structurally validated inhibitors [2].

Precise Kinetic and Structure-Function Studies of β-Galactosidase

PETG's purity and well-defined kinetic properties (Ki = 0.002 mM for wild-type, Ki = 0.08 mM for H418N mutant) make it a gold-standard inhibitor for rigorous enzyme kinetic studies [1]. Its differential impact on wild-type versus mutant enzymes provides a sensitive probe for investigating the roles of specific active-site residues. Furthermore, the availability of high-resolution structural data (2.2 Å cryo-EM structure) for the PETG-enzyme complex provides an unparalleled foundation for interpreting kinetic data and guiding structure-function analyses [2].

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